molecular formula C32H46O4 B14336936 Bis[4-(nonyloxy)phenyl]ethane-1,2-dione CAS No. 105100-96-7

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione

Cat. No.: B14336936
CAS No.: 105100-96-7
M. Wt: 494.7 g/mol
InChI Key: JDWHMHXZMMSDFF-UHFFFAOYSA-N
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Description

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is a benzil derivative characterized by two 4-(nonyloxy)phenyl groups attached to an ethanedione (α-diketone) core. This compound belongs to a class of diaryl diketones with applications in photophysics, materials science, and organic synthesis. The nonyloxy substituents (C₉H₁₉O) impart hydrophobicity and influence aggregation behavior, making the compound relevant for studies on solvent interactions or self-assembly .

Properties

CAS No.

105100-96-7

Molecular Formula

C32H46O4

Molecular Weight

494.7 g/mol

IUPAC Name

1,2-bis(4-nonoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C32H46O4/c1-3-5-7-9-11-13-15-25-35-29-21-17-27(18-22-29)31(33)32(34)28-19-23-30(24-20-28)36-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3

InChI Key

JDWHMHXZMMSDFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(nonyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-nonyloxybenzaldehyde with a suitable reagent to introduce the ethane-1,2-dione functionality. One common method is the use of a Claisen-Schmidt condensation reaction, followed by oxidation to form the desired diketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The diketone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[4-(nonyloxy)phenyl]ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The diketone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nonyloxy groups provide hydrophobic characteristics, affecting the compound’s solubility and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzil derivatives share the ethane-1,2-dione core but differ in substituents, which critically alter their physical, electronic, and functional properties. Below is a comparative analysis of Bis[4-(nonyloxy)phenyl]ethane-1,2-dione with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzil Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
This compound C₃₂H₄₆O₄ 4-(Nonyloxy)phenyl ~518.7* Hydrophobic, potential for AIEE** Likely oxidation or coupling -
1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-dione C₁₈H₂₀N₂O₂ 4-(Dimethylamino)phenyl 296.36 Electron-rich, pH-sensitive fluorescence Oxidation of diaryl alkenes
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione C₂₆H₁₈O₂ Biphenyl-4-yl 362.42 Extended conjugation, UV absorption Oxidation of diaryl ethane
1,2-Bis(4-iodophenyl)ethane-1,2-dione C₁₄H₈I₂O₂ 4-Iodophenyl 462.03 Halogen bonding, crystallinity Cross-coupling or halogenation
1,2-Bis(4-nitrophenyl)ethane-1,2-dione C₁₄H₈N₂O₆ 4-Nitrophenyl 300.22 Electron-deficient, reactive intermediate Nitration of benzil
1,2-Bis[4-(4-propylcyclohexyl)phenyl]ethane-1,2-dione C₃₄H₄₄O₂ 4-(4-Propylcyclohexyl)phenyl 484.70 Photopolymerization initiator Multi-step functionalization

Estimated based on substituent contributions.
*
Aggregation-induced enhanced emission (AIEE) inferred from analogous imidazole derivatives in .

Key Findings from Comparative Analysis

Electronic Effects: Electron-donating groups (e.g., nonyloxy, dimethylamino) enhance electron density on the aromatic rings, increasing fluorescence quantum yield and enabling pH-sensitive behavior . Electron-withdrawing groups (e.g., nitro, iodine) reduce electron density, making compounds more reactive in electrophilic substitutions or charge-transfer applications .

Solubility and Aggregation: Long alkyl chains (e.g., nonyloxy) improve solubility in nonpolar solvents and may induce AIEE due to restricted intramolecular motion in aggregated states . Bulky substituents (e.g., biphenyl, cyclohexyl) enhance thermal stability but reduce solubility in polar solvents .

Halogenated derivatives (e.g., bromo, iodo) are synthesized via Sonogashira coupling or direct halogenation, enabling precise functionalization .

Applications: Sensing: Dimethylamino-substituted benzils exhibit pH-dependent fluorescence, suitable for chemical sensors . Photophysics: Biphenyl-substituted benzils show extended conjugation for UV/vis light absorption . Materials Science: Cyclohexyl-substituted derivatives serve as photopolymerization initiators due to their stability under UV irradiation .

Contradictions and Limitations

  • Synthesis Yields : While microwave methods achieve ~90% yields for imidazole derivatives , traditional oxidation routes for benzils (e.g., using H₂O₂) may yield <70% due to side reactions .
  • Thermal Stability : Nitro-substituted benzils (e.g., CAS 6067-45-4) may decompose at lower temperatures compared to alkyl-substituted variants, limiting high-temperature applications .

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